molecular formula C23H19FN2S B2854266 1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 1206993-91-0

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No. B2854266
CAS RN: 1206993-91-0
M. Wt: 374.48
InChI Key: PNQFPULPBOHZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity . Another study reported the synthesis of six novel dimethylenastron analogues through the Biginelli reaction .

Scientific Research Applications

Pharmacology

In pharmacology, imidazole derivatives are valued for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . These compounds are often explored for new drug development, especially in the context of antimicrobial resistance (AMR), which is a growing public health concern.

Medicinal Chemistry

Imidazole derivatives like the compound are structurally similar to naturally occurring nucleotides, allowing them to interact with biopolymers within living systems . This interaction is crucial in the design of drugs that can target specific biological pathways, making them effective in treating various diseases.

Chemical Synthesis

In chemical synthesis, the compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable synthon for constructing compounds with potential antimicrobial activity .

Biology

In biology, imidazole rings are part of essential biomolecules like histidine and purine. Derivatives like “1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole” are studied for their role in biological systems and their potential to modulate biological functions .

Biotechnology

The compound’s structural features enable it to be used in biotechnological applications, such as the development of new biochemical assays or as a molecular probe to study protein interactions and other biological processes .

Industrial Chemistry

While specific industrial applications for this compound are not directly mentioned, imidazole derivatives are generally used in various industrial processes. For example, they can act as catalysts in the curing reactions of certain resin systems, which is essential in the production of plastics and other synthetic materials .

Antimicrobial Research

The antimicrobial properties of imidazole derivatives make them subjects of intensive research, particularly in the search for new treatments against drug-resistant bacteria and fungi .

Drug Discovery and Development

In the field of drug discovery, the compound’s ability to inhibit enzymes, such as nitric-oxide synthase, is of interest. This can lead to the development of drugs that manage conditions related to enzyme dysregulation .

properties

IUPAC Name

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c24-21-13-11-19(12-14-21)17-27-23-25-15-22(20-9-5-2-6-10-20)26(23)16-18-7-3-1-4-8-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQFPULPBOHZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.